molecular formula C30H24ClN5O8S B11099520 N-(1-{3-(4-chlorophenyl)-2-[(3,5-dinitrophenyl)carbonyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide

N-(1-{3-(4-chlorophenyl)-2-[(3,5-dinitrophenyl)carbonyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B11099520
M. Wt: 650.1 g/mol
InChI Key: RGSGDSLPOXYJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{1-BENZYL-2-[3-(4-CHLOROPHENYL)-2-(3,5-DINITROBENZOYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE” is a complex organic compound that features multiple functional groups, including a diazirine ring, a benzyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{1-BENZYL-2-[3-(4-CHLOROPHENYL)-2-(3,5-DINITROBENZOYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE” likely involves multiple steps, including the formation of the diazirine ring, the introduction of the benzyl and benzenesulfonamide groups, and the incorporation of the chlorophenyl and dinitrobenzoyl moieties. Each step would require specific reagents and conditions, such as the use of strong bases, oxidizing agents, and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of such a compound would involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound “N-{1-BENZYL-2-[3-(4-CHLOROPHENYL)-2-(3,5-DINITROBENZOYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE” can undergo various chemical reactions, including:

    Oxidation: The presence of nitro groups suggests potential for oxidation reactions.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The compound may hydrolyze under acidic or basic conditions, breaking down into smaller fragments.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Sodium hydroxide, ammonia.

    Acids and bases: Hydrochloric acid, sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amines, while nucleophilic substitution of the chlorophenyl group could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.

Biology

In biology, the compound might be studied for its potential biological activity, such as its ability to interact with specific proteins or enzymes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as its ability to inhibit certain enzymes or receptors involved in disease processes.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-{1-BENZYL-2-[3-(4-CHLOROPHENYL)-2-(3,5-DINITROBENZOYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE” would depend on its specific interactions with molecular targets. This could involve binding to specific proteins or enzymes, altering their activity, or interacting with cellular membranes to affect cell function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other diazirine-containing molecules, benzenesulfonamides, or compounds with nitro groups.

Uniqueness

The uniqueness of “N-{1-BENZYL-2-[3-(4-CHLOROPHENYL)-2-(3,5-DINITROBENZOYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE” lies in its specific combination of functional groups, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C30H24ClN5O8S

Molecular Weight

650.1 g/mol

IUPAC Name

N-[1-[3-(4-chlorophenyl)-2-(3,5-dinitrobenzoyl)diaziridin-1-yl]-1-oxo-3-phenylpropan-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C30H24ClN5O8S/c1-19-7-13-26(14-8-19)45(43,44)32-27(15-20-5-3-2-4-6-20)30(38)34-28(21-9-11-23(31)12-10-21)33(34)29(37)22-16-24(35(39)40)18-25(17-22)36(41)42/h2-14,16-18,27-28,32H,15H2,1H3

InChI Key

RGSGDSLPOXYJLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)N3C(N3C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.